N-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of benzothienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of N-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexanone, ethyl 2-cyanoacetate, sulfur, and morpholine in isopropyl alcohol under reflux conditions . This reaction yields the desired benzothienopyrimidine structure.
Industrial Production Methods
Industrial production methods for N-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzothienopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups onto the benzothienopyrimidine ring.
Scientific Research Applications
N-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated potential anticancer activity, making it a candidate for drug development.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target, but common pathways include inhibition of kinase enzymes and modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 1-(2-ethyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine
- Ethyl 5-amino-1-(2-methyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate
- 3-ethyl-2-[(4-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
N-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is unique due to its specific ethyl substitution and tetrahydrobenzothieno structure. This unique structure contributes to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C12H15N3S |
---|---|
Molecular Weight |
233.33 g/mol |
IUPAC Name |
N-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H15N3S/c1-2-13-11-10-8-5-3-4-6-9(8)16-12(10)15-7-14-11/h7H,2-6H2,1H3,(H,13,14,15) |
InChI Key |
PPVIIVRXBPEYAW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C2C3=C(CCCC3)SC2=NC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.